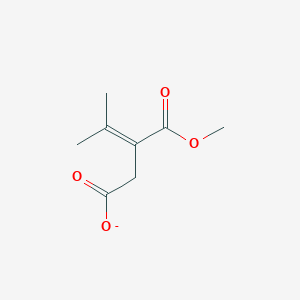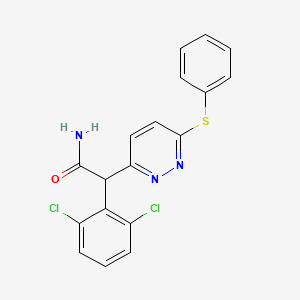
4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine precursors under controlled conditions. Common reagents include chlorinated aromatic compounds and methoxy-substituted aromatic amines. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- 4-(4-Bromophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- 4-(4-Fluorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of both chloro and dimethoxy groups can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
259086-68-5 |
|---|---|
Molekularformel |
C18H16ClN3O2 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-13-7-8-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
InChI-Schlüssel |
NHGZJELZUVCURD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


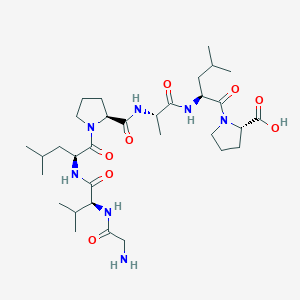
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)

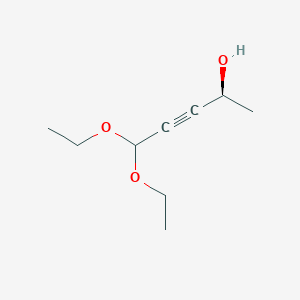
![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)
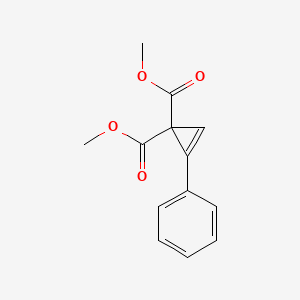
![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
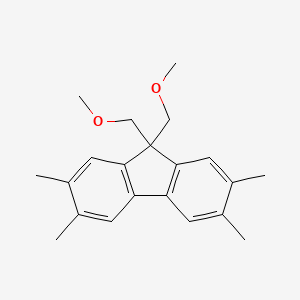
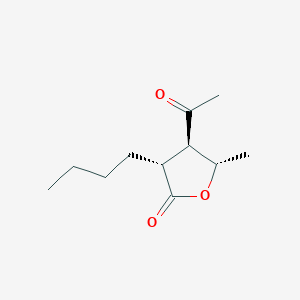
![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
